Malic Acid

Description

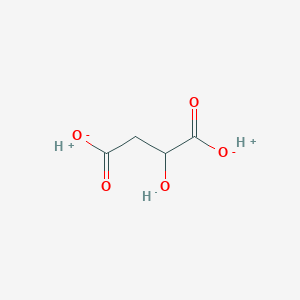

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Record name | MALIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78644-42-5, 676-46-0 (di-hydrochloride salt) | |

| Record name | Poly(malic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78644-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0027640 | |

| Record name | Malic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, White or nearly white crystalline powder or granules, Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA] | |

| Record name | Butanedioic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MALIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Malic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/ | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 55.8 g/100 g water at 20 °C, In water, 592,000 mg/L at 25 °C, Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70, It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.601 g/ cu cm at 20 °C | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000293 [mmHg], 3.28X10-8 mm Hg at 25 °C (extrapolated) | |

| Record name | Malic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively. | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White, crystalline triclinic crystals | |

CAS No. |

6915-15-7, 617-48-1 | |

| Record name | Malic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6915-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-malic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Malic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-malic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/817L1N4CKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

127-132 °C, 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/, Crystals; MP: 101 °C /D(+)-Form/ | |

| Record name | MALIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unraveling the Essence of Sour: The Discovery and Enduring Biochemical Significance of Malic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

From the tartness of an unripe apple to the intricate dance of cellular energy production, malic acid, a simple dicarboxylic acid, has played a pivotal role in our understanding of the chemical world and the fundamental processes of life. First isolated from apple juice in 1785 by the pioneering Swedish chemist Carl Wilhelm Scheele, its discovery marked a significant step in the nascent field of organic chemistry.[1][2][3] Over a century and a half later, its profound importance in biochemistry was illuminated through its identification as a key intermediate in the citric acid cycle, the central hub of cellular metabolism. This guide delves into the historical journey of malic acid's discovery, its crucial role in biochemistry, and the seminal experiments that unveiled its function, providing a comprehensive resource for professionals in the life sciences.

The Dawn of Organic Acid Chemistry: Scheele's Isolation of "Acid of Apples"

In the late 18th century, the study of the chemical constituents of the natural world was in its infancy. Carl Wilhelm Scheele, a pharmacist and chemist of extraordinary experimental skill, turned his attention to the sour principles of fruits and berries.[4] In his 1785 publication, "On the Acid of Fruits and Berries," Scheele detailed a meticulous process for isolating the acidic substance from apples.[4][5] This groundbreaking work not only introduced a new organic acid to the scientific community but also established a foundational methodology for the isolation of other fruit acids. Two years later, in 1787, the French chemist Antoine Lavoisier proposed the name acide malique, derived from the Latin word for apple, mālum, a name that has persisted to this day.[1][2]

Experimental Protocol: Scheele's Method for the Isolation of Malic Acid

While the full, detailed text of Scheele's original experimental protocol is found within his collected papers, historical accounts describe a general method for the isolation of fruit acids that he expertly employed. This involved the precipitation of the acid as a salt, followed by its regeneration. The following is a generalized representation of the likely steps Scheele would have taken:

Objective: To isolate the acidic principle from apple juice.

Materials:

-

Unripe apples (higher in acid content)

-

Water

-

Chalk (calcium carbonate) or lead acetate

-

A suitable acid (e.g., sulfuric acid)

-

Filtration apparatus

-

Evaporation apparatus

Methodology:

-

Extraction: The process would have begun with the pressing of unripe apples to obtain a significant quantity of juice. This juice was then likely boiled to coagulate and remove proteins and other impurities.

-

Precipitation: Scheele's common technique was to neutralize the acidic juice with a base to form a salt of the organic acid, which would then precipitate out of the solution. In the case of malic acid, he may have used chalk (calcium carbonate) to form calcium malate or, a more common reagent for him, lead acetate to form lead malate. The formation of an insoluble salt was a critical step in separating the acid from the sugary and aqueous components of the juice.

-

Isolation of the Salt: The precipitated salt was then separated from the liquid by filtration. This solid material contained the malic acid in a crude, salt form.

-

Regeneration of the Acid: The isolated salt was then treated with a stronger acid, such as sulfuric acid. This would have caused the precipitation of an insoluble sulfate salt (calcium sulfate or lead sulfate), leaving the free malic acid in the solution.

-

Purification: The final step would have involved the careful evaporation of the water from the solution to crystallize the pure malic acid.

This method, while rudimentary by modern standards, was highly effective and a testament to Scheele's experimental ingenuity. It laid the groundwork for the systematic study of organic acids.

The Biochemical Revolution: Malic Acid's Central Role in Cellular Respiration

For over a century after its discovery, malic acid was primarily of interest to chemists as a natural product. Its profound biological significance remained hidden until the 20th century and the dawn of modern biochemistry. The journey to understanding its role is intrinsically linked to the unraveling of one of the most fundamental processes in all of biology: the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle).

The elucidation of this central metabolic pathway was a collaborative effort built upon the work of several brilliant scientists.

The Pioneering Work of Albert Szent-Györgyi

In the 1930s, the Hungarian biochemist Albert Szent-Györgyi made a series of crucial discoveries while studying cellular respiration in minced pigeon breast muscle.[6][7][8] He observed that the addition of small amounts of certain dicarboxylic acids, including fumarate and malate, catalytically stimulated the oxygen uptake of the muscle tissue far beyond what would be expected from their own oxidation.[7][8] This led him to propose that these acids were not simply fuels but were acting as catalysts in a cycle of reactions. His work on the "catalysis of fumaric acid" was a pivotal step and earned him the Nobel Prize in Physiology or Medicine in 1937.[6][9][10]

The Contributions of Carl Martius and Franz Knoop

Independently, German biochemists Carl Martius and Franz Knoop were investigating the metabolism of citrate.[6] They demonstrated the conversion of citrate to other tricarboxylic and dicarboxylic acids, providing more pieces to the metabolic puzzle.[6]

The Unifying Vision of Hans Adolf Krebs

It was the German-born British biochemist Sir Hans Adolf Krebs who, in 1937, ingeniously pieced together the existing evidence and his own experimental findings to propose the complete citric acid cycle.[6][11][12] Working with minced pigeon breast muscle and using a Warburg manometer to measure oxygen consumption, Krebs methodically tested the effects of various organic acids on pyruvate oxidation.

A key experimental tool for Krebs was the use of malonate, a competitive inhibitor of the enzyme succinate dehydrogenase.[11] By blocking the conversion of succinate to fumarate, he could observe the accumulation of specific intermediates, allowing him to deduce the sequence of the reactions.[11] His experiments demonstrated that the addition of oxaloacetate and pyruvate led to the formation of citrate, and that the subsequent series of reactions regenerated oxaloacetate, thus forming a cycle.[11] This monumental discovery, for which Krebs was awarded the Nobel Prize in Physiology or Medicine in 1953, provided a unifying framework for understanding how cells generate energy from the breakdown of carbohydrates, fats, and proteins.[12][13][14]

Experimental Protocol: The Elucidation of the Citric Acid Cycle

The experiments conducted by Szent-Györgyi and Krebs were conceptually elegant and relied on the meticulous measurement of gas exchange in tissue preparations.

Objective: To determine the pathway of cellular respiration by measuring oxygen consumption in the presence of various substrates and inhibitors.

Materials:

-

Pigeon breast muscle

-

Latapie mincer or similar tissue homogenizer

-

Warburg manometer

-

Substrates: Pyruvate, citrate, succinate, fumarate, malate, oxaloacetate

-

Inhibitor: Malonate

-

Phosphate buffer

Methodology:

-

Tissue Preparation: Fresh pigeon breast muscle was minced to create a tissue homogenate, which retained its respiratory capacity.[6][15]

-

Manometry: The tissue homogenate was placed in the flask of a Warburg manometer, an apparatus that allows for the precise measurement of changes in gas volume at a constant temperature. The center well of the flask typically contained a potassium hydroxide solution to absorb any carbon dioxide produced, ensuring that the measured volume change was solely due to oxygen consumption.

-

Substrate Addition: Various organic acids (substrates) were added to the tissue homogenate, and the rate of oxygen consumption was measured over time.

-

Inhibitor Studies: To determine the sequence of reactions, experiments were conducted in the presence of malonate, a known inhibitor of succinate dehydrogenase.[11] By observing which intermediates accumulated when the cycle was blocked at a specific point, the order of the steps could be inferred.

-

Quantitative Analysis: The volume of oxygen consumed was recorded at regular intervals, allowing for the calculation of the rate of respiration. This quantitative data was crucial for demonstrating the catalytic effect of the dicarboxylic acids and for building a complete picture of the cycle.

Data Presentation: Oxygen Consumption in Pigeon Breast Muscle

The following table summarizes the type of quantitative data that would have been generated in these seminal experiments. The values are illustrative and represent the expected relative effects.

| Substrate Added to Minced Pigeon Breast Muscle | Oxygen Consumption (µL/hour) |

| Endogenous Respiration (no added substrate) | 20 |

| + Pyruvate | 50 |

| + Citrate | 150 |

| + Fumarate | 120 |

| + Malate | 130 |

| + Succinate | 180 |

| + Pyruvate + Malonate | 25 |

| + Succinate + Malonate | 22 |

These results would have demonstrated that the addition of the cycle intermediates significantly increased the rate of respiration compared to the endogenous rate or the rate with pyruvate alone. The inhibitory effect of malonate on pyruvate and succinate oxidation would have provided strong evidence for the sequential nature of the pathway.

The Citric Acid Cycle: A Central Metabolic Pathway

The citric acid cycle is a series of eight enzyme-catalyzed reactions that occur in the mitochondrial matrix of eukaryotic cells and the cytoplasm of prokaryotes. It is the final common pathway for the oxidation of acetyl-CoA derived from carbohydrates, fatty acids, and amino acids. Malate is a crucial intermediate in this cycle.

Caption: The Citric Acid Cycle, highlighting the central role of malate.

Beyond the Krebs Cycle: Other Roles of Malic Acid

While its role in the citric acid cycle is paramount, malic acid and its conjugate base, malate, are involved in several other important metabolic pathways, underscoring their versatility in biochemistry.

-

Gluconeogenesis: Malate plays a crucial role in the synthesis of glucose from non-carbohydrate precursors. The "malate shuttle" transports reducing equivalents (in the form of malate) from the mitochondria to the cytosol, where they are needed for gluconeogenesis.

-

C4 and CAM Photosynthesis: In certain plants adapted to hot, arid climates, malate is a key intermediate in C4 and crassulacean acid metabolism (CAM) photosynthesis. It serves as a temporary storage form of carbon dioxide, which is later released to the Calvin cycle, minimizing water loss.

-

Anaplerotic Reactions: Malate can be formed from pyruvate in an anaplerotic reaction, replenishing the intermediates of the citric acid cycle that may be withdrawn for biosynthetic purposes.

Caption: The Malate-Aspartate Shuttle for transporting reducing equivalents.

Conclusion

The journey of malic acid, from its discovery in an 18th-century pharmacy to its central position in modern biochemistry, is a compelling narrative of scientific progress. The elegant experiments of Scheele, Szent-Györgyi, Krebs, and others not only unveiled the existence and function of this simple molecule but also laid the very foundations of our understanding of metabolic pathways. For researchers, scientists, and drug development professionals, the story of malic acid serves as a powerful reminder of how the investigation of natural products can lead to profound insights into the fundamental processes of life, opening new avenues for therapeutic intervention and biotechnological innovation. The intricate network of reactions in which malate participates continues to be an active area of research, with implications for fields ranging from cancer metabolism to metabolic engineering.

References

- 1. Malic acid - Others - Our active ingredients - Therascience [therascience.com]

- 2. homepages.uc.edu [homepages.uc.edu]

- 3. Solved Malic acid, H2C4H4Os, was first isolated from apple | Chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 9. onlinemeded.com [onlinemeded.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Hans Krebs - brief biography [ruf.rice.edu]

- 12. Sir Hans Adolf Krebs | Biography, Career in Biochemistry & Citric Acid Cycle | Britannica [britannica.com]

- 13. The citric acid cycle [animalresearch.info]

- 14. sciencenotes.org [sciencenotes.org]

- 15. Hans Adolf Krebs | Department of Biochemistry [bioc.cam.ac.uk]

L-malic acid versus D-malic acid stereoisomers explained

An In-depth Technical Guide to L-malic and D-malic Acid Stereoisomers

Introduction

Malic acid, a C4-dicarboxylic acid, is a fundamental organic compound found in a vast range of living organisms.[1] It is a key contributor to the sour taste of many fruits, most notably apples, from which its name is derived (Latin: malum).[2] The molecule possesses a chiral center, giving rise to two distinct stereoisomers or enantiomers: L-malic acid and D-malic acid. These isomers share the same chemical formula (C₄H₆O₅) and connectivity but differ in the three-dimensional arrangement of their atoms.[3] This structural difference, though subtle, results in profoundly different biochemical properties, metabolic fates, and industrial applications.

L-malic acid is the naturally occurring and biologically active form, playing a crucial role as an intermediate in the citric acid cycle (Krebs cycle), a central pathway for cellular energy production.[1][4] In contrast, D-malic acid is rare in nature and is primarily encountered as a component of synthetic, racemic DL-malic acid.[5] Understanding the distinction between these stereoisomers is critical for researchers, scientists, and drug development professionals, as enzymatic systems within organisms exhibit high stereospecificity, meaning they can readily distinguish between L- and D-forms. This specificity has significant implications for metabolism, toxicology, and the formulation of food additives and pharmaceuticals.[5]

This technical guide provides a comprehensive explanation of the core differences between L- and D-malic acid, detailing their structure, physicochemical properties, metabolic pathways, and analytical separation.

Structural and Stereochemical Distinction

The stereoisomerism of malic acid arises from the presence of a single chiral carbon atom (C2), which is bonded to four different groups: a hydrogen atom (-H), a hydroxyl group (-OH), a carboxyl group (-COOH), and a carboxymethyl group (-CH₂COOH).[3] The differential spatial arrangement of these groups around the chiral center defines the two enantiomeric forms.

-

L-(-)-malic acid : Designated as the (S)-enantiomer under the Cahn-Ingold-Prelog (CIP) priority rules. This is the isomer predominantly found in nature.[6]

-

D-(+)-malic acid : Designated as the (R)-enantiomer. This form is not typically found in natural biological systems.[5]

The "L" and "D" notations are historical and relate to the configuration relative to glyceraldehyde, while the (-) and (+) signs indicate the direction in which the molecule rotates plane-polarized light (levorotatory for L-malic acid and dextrorotatory for D-malic acid). These mirror-image, non-superimposable structures are responsible for their distinct interactions with other chiral molecules, particularly enzymes.

Physicochemical Properties

While enantiomers have identical chemical formulas and molecular weights, they can differ in certain physical properties, most notably their interaction with plane-polarized light. Other properties such as melting point and solubility can also show slight variations. The properties of the individual enantiomers and the common synthetic racemic mixture are summarized below.

| Property | L-malic acid | D-malic acid | DL-malic acid (Racemic) |

| Systematic Name | (2S)-2-hydroxybutanedioic acid | (2R)-2-hydroxybutanedioic acid | (2RS)-2-hydroxybutanedioic acid |

| CAS Number | 97-67-6[6] | 636-61-3[7] | 6915-15-7 / 617-48-1[1] |

| Molecular Formula | C₄H₆O₅[8] | C₄H₆O₅[7] | C₄H₆O₅[1] |

| Molecular Weight | 134.09 g/mol [8] | 134.09 g/mol [7] | 134.09 g/mol [1] |

| Appearance | White crystalline powder/granules[8] | White crystals[7] | White crystalline powder/granules[2] |

| Melting Point | 100–103 °C[6][9] | 97–102 °C[7][10] | 130–133 °C[1][11] |

| Water Solubility (20°C) | ~558 g/L[8] | Soluble | 558 g/L[1] |

| Specific Optical Rotation | -2.3° (c=8.5 in H₂O)[2] | +2.2° (c=3 in H₂O)[10] | 0° (inactive) |

| pKa₁ | 3.40 (at 25°C) | 5.26 (at 25°C)[7] | 3.40 (at 25°C)[12] |

| pKa₂ | 5.05 (at 25°C)[12] | - | 5.05 (at 25°C)[12] |

Biochemical Roles and Metabolic Pathways

The metabolic relevance of the two malic acid stereoisomers is vastly different, a direct consequence of the high stereospecificity of metabolic enzymes.

L-Malic Acid: A Central Metabolite

L-malic acid (as its conjugate base, L-malate) is a key intermediate in the Citric Acid Cycle (Krebs Cycle) , a fundamental metabolic pathway in all aerobic organisms for generating cellular energy.[1] The cycle takes place in the mitochondrial matrix.

-

Formation from Fumarate : L-malate is formed through the hydration of fumarate, a reaction catalyzed by the enzyme fumarase. This enzyme is highly stereospecific, adding a hydroxyl group across the double bond of fumarate to produce only the L-enantiomer.

-

Oxidation to Oxaloacetate : L-malate is then oxidized to oxaloacetate by the enzyme malate dehydrogenase (MDH), which concomitantly reduces a molecule of NAD⁺ to NADH.[7] The generated NADH subsequently donates its electrons to the electron transport chain to produce ATP.

This central role makes L-malate a critical link between various metabolic pathways.

D-Malic Acid: An Unnatural Isomer

D-malic acid is not a component of central metabolic pathways in mammals. When introduced exogenously, its metabolic fate is limited due to enzymatic stereospecificity. However, certain microorganisms have evolved enzymatic machinery to utilize D-malic acid as a carbon source.[3]

For example, various species of Pseudomonas can metabolize D-malate.[3][8] This is accomplished via an inducible, NAD⁺-dependent D-malic enzyme .[3] This enzyme catalyzes the oxidative decarboxylation of D-malate directly to pyruvate, which can then enter central metabolism.[3]

The reaction is as follows: D-Malate + NAD⁺ → Pyruvate + CO₂ + NADH + H⁺

This pathway allows these organisms to thrive on D-malate as a sole carbon source.[8]

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Studies on the mechanism of the malate dehydrogenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of l-Malate and d-Malate by a Species of Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Frontiers | Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects [frontiersin.org]

- 6. archpdfs.lps.org [archpdfs.lps.org]

- 7. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. D-Malic enzyme of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Malate dehydrogenase (decarboxylating) - Wikipedia [en.wikipedia.org]

- 11. Metabolism of l-Malate and d-Malate by a Species of Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. laffort.com [laffort.com]

The Linchpin of the Krebs Cycle: A Technical Guide to the Role of Malic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the pivotal role of L-Malic acid (malate) in the citric acid cycle (also known as the Krebs or Tricarboxylic Acid Cycle). We will explore the biochemical transformation it undergoes, the enzyme responsible for its catalysis, the thermodynamics governing the reaction, and its broader implications in cellular metabolism. This document consolidates key quantitative data, details relevant experimental protocols, and provides visual representations of the associated pathways and workflows to support advanced research and development.

Core Function: The Penultimate Step to Regeneration

Malic acid serves as the direct precursor to oxaloacetate in the eighth and final enzymatic step of the citric acid cycle.[1] This reaction is critical as it regenerates the oxaloacetate molecule necessary to condense with acetyl-CoA, thus initiating a new turn of the cycle.[2][3] The process occurs within the mitochondrial matrix and is catalyzed by the enzyme L-malate dehydrogenase (MDH).[2][4]

The reaction involves the oxidation of the hydroxyl group of L-malate to a carbonyl group, forming oxaloacetate. This is a dehydrogenation reaction where two electrons and a proton (effectively a hydride ion) are transferred from malate to the coenzyme nicotinamide adenine dinucleotide (NAD+), reducing it to NADH.[2][5] The concurrent production of NADH is a key energetic payoff of this step, as NADH is a primary electron carrier that donates its electrons to the electron transport chain to drive the synthesis of ATP through oxidative phosphorylation.[3][6]

Caption: Oxidation of L-Malate to Oxaloacetate in the Krebs Cycle.

The Catalyst: Malate Dehydrogenase (MDH)

Malate dehydrogenase (EC 1.1.1.37) is a ubiquitous enzyme that exists in multiple isoforms.[4] The mitochondrial isoform (MDH2) is the one that participates in the citric acid cycle.[7] A cytosolic isoform (MDH1) also exists and plays a crucial role in the malate-aspartate shuttle.[6][8]

The catalytic mechanism involves a conserved histidine residue (His-195 in many species) and an aspartate residue (Asp-168) within the active site.[2] The histidine acts as a base, accepting a proton from the hydroxyl group of malate, while a hydride ion is transferred from the carbon of malate to the nicotinamide ring of NAD+, forming NADH.[5][9] This reaction is stereospecific, involving the L-isomer of malate.[4]

Energetics and Regulation: Driving an Unfavorable Reaction

From a thermodynamic standpoint, the oxidation of malate to oxaloacetate is notably endergonic under standard conditions, with a large positive Gibbs free energy change (ΔG°').

This unfavorable equilibrium is overcome within the cell by two primary mechanisms:

-

Rapid Consumption of Products: The oxaloacetate produced is immediately condensed with acetyl-CoA in the first step of the citric acid cycle, a reaction catalyzed by citrate synthase. This subsequent reaction is highly exergonic, which maintains an extremely low concentration of oxaloacetate in the mitochondrial matrix, pulling the malate dehydrogenase reaction forward according to Le Châtelier's principle.[4]

-

Oxidation of NADH: The NADH generated is rapidly re-oxidized to NAD+ by Complex I of the electron transport chain, further shifting the equilibrium towards product formation.

Allosteric Regulation: Mitochondrial MDH is also subject to complex allosteric regulation. Citrate, an intermediate of the cycle, can act as both an activator and an inhibitor. At high concentrations of malate and NAD+, citrate can stimulate the production of oxaloacetate.[2][10] Conversely, high concentrations of oxaloacetate can inhibit the enzyme.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the malate dehydrogenase reaction. Note that kinetic values can vary significantly based on the organism, isozyme, pH, temperature, and the presence of crowding agents.[11]

Table 1: Thermodynamic Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Standard Gibbs Free Energy (ΔG°') | +29.7 kJ/mol | pH 7.0, 25°C |

| Physiological Gibbs Free Energy (ΔG) | ~ 0 kJ/mol | Varies with metabolite concentrations |

Reference:[2]

Table 2: Representative Kinetic Parameters for Mitochondrial MDH

| Substrate | Apparent Km (µM) | Apparent Vmax (µM/min) | Notes |

|---|---|---|---|

| L-Malate | 215 | 87.8 | Optimal pH for oxidation is ~9.6.[12] |

| Oxaloacetate | 15 - 35 | - | Optimal pH for reduction is ~7.6.[12][13] |

| NAD+ | ~200 | - | Km can vary widely. |

| NADH | 20 - 200 | - | Km is generally lower than for NAD+.[10][13] |

Note: Values are illustrative and sourced from various studies, primarily on porcine or other mammalian enzymes.[10][12][13] The Km for oxaloacetate is typically lower than for L-malate, reflecting lower physiological concentrations.[10]

Table 3: Typical Mitochondrial Metabolite Concentrations

| Metabolite | Estimated Concentration | Notes |

|---|---|---|

| L-Malate | 0.2 - 0.5 mM | Can fluctuate based on metabolic state. |

| Oxaloacetate | < 1 µM | Kept extremely low by citrate synthase activity.[14] |

| NAD+/NADH Ratio | ~7-10 | Reflects an oxidized state in the mitochondrion.[15] |

Broader Metabolic Integration

Malic acid's role extends beyond being a simple intermediate. It is a key node connecting several metabolic pathways.

The Malate-Aspartate Shuttle

The mitochondrial inner membrane is impermeable to NADH. The malate-aspartate shuttle is a crucial system for translocating reducing equivalents from NADH produced during glycolysis in the cytosol into the mitochondrial matrix for oxidative phosphorylation.[6][11] Cytosolic MDH1 reduces oxaloacetate to malate, consuming cytosolic NADH. Malate is then transported into the mitochondria via the malate-α-ketoglutarate antiporter.[6] Inside the matrix, mitochondrial MDH2 re-oxidizes malate to oxaloacetate, regenerating NADH that can enter the electron transport chain.[6][11]

Caption: The Malate-Aspartate Shuttle transfers reducing equivalents.

Anaplerosis and Cataplerosis

Anaplerotic reactions are those that replenish citric acid cycle intermediates, while cataplerotic reactions remove them for biosynthesis. Malate is central to these processes. For instance, pyruvate can be carboxylated to form malate (via malic enzyme) to "fill up" the cycle.[14][16] Conversely, malate can be transported out of the mitochondria to the cytosol, where it can be used for gluconeogenesis by being converted to oxaloacetate and then to phosphoenolpyruvate.[2][3]

Experimental Protocols

Protocol: Spectrophotometric Assay of Malate Dehydrogenase Activity

This protocol details the measurement of MDH activity in biological samples by monitoring the change in absorbance of NADH at 340 nm. The reverse reaction (oxaloacetate to malate) is often favored for assays as it is exergonic.[4]

Objective: To quantify MDH enzyme activity.

Principle: MDH catalyzes the reduction of oxaloacetate to L-malate, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is measured by the decrease in absorbance at 340 nm (Molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1).

Materials:

-

Sample (cell lysate, tissue homogenate, or purified mitochondria)

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5

-

NADH stock solution (e.g., 10 mM in assay buffer)

-

Oxaloacetate (OAA) stock solution (e.g., 100 mM in assay buffer, prepare fresh)

-

UV/Vis Spectrophotometer with temperature control (37°C)

-

Cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Sample Preparation:

-

Assay Reaction:

-

Set the spectrophotometer to 340 nm and equilibrate to 37°C.

-

Prepare a reaction mixture in a cuvette. For a 1 mL final volume:

-

850 µL Assay Buffer

-

100 µL Sample (diluted supernatant)

-

20 µL NADH solution (final concentration ~0.2 mM)

-

-

Mix by gentle inversion and incubate for 2-3 minutes to record the background rate of NADH oxidation.

-

Initiate the reaction by adding 30 µL of OAA solution (final concentration ~3 mM).

-

Immediately mix and begin recording the absorbance at 340 nm every 15 seconds for 3-5 minutes.

-

-

Calculation of Activity:

-

Determine the rate of absorbance change (ΔA340/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * Vtotal / Vsample * 1000

-

ε = 6.22 mM-1cm-1 (molar extinction coefficient)

-

l = 1 cm (path length)

-

Vtotal = Total reaction volume (mL)

-

Vsample = Sample volume (mL)

-

-

One unit (U) of MDH activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADH per minute under the specified conditions.

-

Caption: Workflow for a spectrophotometric malate dehydrogenase assay.

Protocol Outline: Quantification of Malate and Oxaloacetate by LC-MS/MS

Objective: To accurately quantify the absolute concentrations of malate and oxaloacetate in biological matrices.

Principle: Liquid chromatography (LC) separates metabolites based on their physicochemical properties. Tandem mass spectrometry (MS/MS) provides sensitive and specific detection and quantification using transitions from a precursor ion to a product ion. Stable isotope-labeled internal standards are used for accurate quantification.

Methodology Outline:

-

Sample Extraction:

-

Flash-freeze biological samples (cells, tissue) in liquid nitrogen to quench metabolism.

-

Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Spike the extraction solvent with known concentrations of stable isotope-labeled internal standards (e.g., 13C4-Malate, 13C4-Oxaloacetate).

-

Centrifuge to remove protein and cell debris.[17]

-

-

LC Separation:

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

-

-

Quantification:

-

Generate a standard curve by analyzing serial dilutions of known concentrations of malate and oxaloacetate with a fixed concentration of internal standards.

-

Quantify the analytes in the biological samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.[18]

-

Protocol Outline: 13C Isotope Tracing of Malate Metabolism

Objective: To trace the metabolic fate of malate and determine the relative contributions of different pathways to its synthesis and consumption.

Principle: Cells are cultured in a medium containing a substrate labeled with a stable isotope (e.g., [U-13C6]glucose or [U-13C5]glutamine). The incorporation of 13C into malate and other Krebs cycle intermediates is measured by mass spectrometry, revealing the metabolic pathways that are active.

Methodology Outline:

-

Cell Culture and Labeling:

-

Metabolite Extraction:

-

Quench metabolism and extract metabolites as described in the LC-MS/MS protocol (5.2).

-

-

Mass Spectrometry Analysis:

-

Analyze the extracts using LC-MS or GC-MS.

-

Collect full scan mass spectra to determine the mass isotopologue distribution (MID) for malate and other relevant metabolites. The MID reveals the number of 13C atoms incorporated into each molecule (e.g., M+0 for unlabeled, M+1 for one 13C, M+2 for two 13C, etc.).

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MID data for the natural abundance of 13C.

-

Analyze the labeling patterns. For example, glucose-derived malate will typically appear as M+2 or M+3 isotopologues, while glutamine-derived malate will appear as M+4.

-

Use metabolic flux analysis (MFA) software to calculate the relative rates (fluxes) through the relevant metabolic pathways.[12]

-

Conclusion

Malic acid is far more than a mere stepping stone in the citric acid cycle; it is a critical metabolic hub. Its reversible conversion to oxaloacetate by malate dehydrogenase not only regenerates the cycle's starting substrate and produces reducing power in the form of NADH but also stands at the crossroads of energy metabolism, biosynthesis, and intercellular redox balance. A thorough understanding of the kinetics, regulation, and multifaceted roles of malic acid is essential for researchers in metabolic diseases, oncology, and neurodegenerative disorders, and offers potential targets for therapeutic intervention.

References

- 1. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 2. bdigital.ipg.pt [bdigital.ipg.pt]

- 3. sciencellonline.com [sciencellonline.com]

- 4. arigobio.com [arigobio.com]

- 5. assaygenie.com [assaygenie.com]

- 6. content.abcam.com [content.abcam.com]

- 7. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 8. Malate dehydrogenase catalyzes the reaction: (S) malate + NAD⁺ → oxaloac.. [askfilo.com]

- 9. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macromolecular crowding and the steady-state kinetics of malate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. researchgate.net [researchgate.net]

- 14. The malate–aspartate NADH shuttle components are novel metabolic longevity regulators required for calorie restriction-mediated life span extension in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Malic Acid in Plant and Microbial Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malic acid, a dicarboxylic acid, is a central metabolite in the cellular functions of plants and microorganisms. In plants, it is a key intermediate in the C4 and Crassulacean Acid Metabolism (CAM) photosynthetic pathways, crucial for carbon fixation in specific environmental conditions.[1][2][3] In microbial metabolism, malic acid is an intermediate of the tricarboxylic acid (TCA) cycle and can be produced in significant quantities through various metabolic pathways, making it a valuable platform chemical for the food, pharmaceutical, and chemical industries.[4][5] This guide provides a detailed technical overview of the core biosynthetic pathways of malic acid in both plants and microbes, presents quantitative data on production and enzyme kinetics, outlines experimental protocols for key assays, and offers visualizations of the metabolic routes.

Malic Acid Biosynthesis in Plant Metabolism

In plants, the synthesis of malic acid is most prominently associated with specialized photosynthetic pathways that concentrate CO2 around the enzyme RuBisCO, thereby increasing photosynthetic efficiency and reducing photorespiration.

C4 Photosynthesis

C4 photosynthesis spatially separates the initial capture of atmospheric CO2 from the Calvin cycle. This process occurs in two distinct cell types: mesophyll and bundle sheath cells.

-

Initial CO2 Fixation in Mesophyll Cells: Atmospheric CO2 enters the mesophyll cells and is hydrated to bicarbonate (HCO3-). Phosphoenolpyruvate (PEP) carboxylase (PEPC) then catalyzes the carboxylation of PEP to form the four-carbon compound oxaloacetate (OAA).[6]

-

Reduction to Malate: OAA is then rapidly reduced to L-malate by NADP-malate dehydrogenase (NADP-MDH), utilizing NADPH produced during the light-dependent reactions of photosynthesis.[7][8]

-

Transport and Decarboxylation: Malate is transported from the mesophyll cells to the bundle sheath cells, where it is decarboxylated by NADP-malic enzyme (NADP-ME) to release CO2 and pyruvate, regenerating NADPH.[9][10] The concentrated CO2 then enters the Calvin cycle.

Crassulacean Acid Metabolism (CAM)

CAM plants, typically found in arid environments, temporally separate CO2 fixation to minimize water loss.

-

Nocturnal CO2 Fixation: During the night, when stomata are open, atmospheric CO2 is fixed by PEPC into OAA, which is subsequently reduced to malate by NAD-malate dehydrogenase (NAD-MDH).[1][3]

-

Vacuolar Storage: The synthesized malic acid is stored in the central vacuole, leading to a significant increase in acidity.[1]

-

Diurnal Decarboxylation: During the day, with stomata closed to conserve water, the stored malic acid is transported back to the cytoplasm and decarboxylated by either NADP-ME or NAD-ME, releasing a high concentration of CO2 for fixation by RuBisCO in the Calvin cycle.[1]

Malic Acid Biosynthesis in Microbial Metabolism

Microorganisms can produce L-malic acid through several distinct metabolic pathways, which can be engineered for high-yield production.[4][11]

Reductive Tricarboxylic Acid (rTCA) Pathway

This cytosolic pathway is a major route for malic acid production in many fungi and engineered bacteria.

-

Pyruvate Carboxylation: The pathway begins with the carboxylation of pyruvate to oxaloacetate, a reaction catalyzed by pyruvate carboxylase (PYC), which requires ATP and bicarbonate.[11]

-

Oxaloacetate Reduction: The resulting oxaloacetate is then reduced to L-malate by malate dehydrogenase (MDH), oxidizing NADH to NAD+.[11]

Oxidative Tricarboxylic Acid (TCA) Cycle

Malic acid is a natural intermediate of the TCA cycle, which occurs in the mitochondria.

-

Entry into the TCA Cycle: Acetyl-CoA, derived from glycolysis, condenses with oxaloacetate to form citrate.

-

Isomerization and Decarboxylation Steps: Through a series of enzymatic reactions, citrate is converted to isocitrate, which is then oxidatively decarboxylated to α-ketoglutarate, and subsequently to succinyl-CoA, succinate, and fumarate.

-

Fumarate Hydration: Fumarase catalyzes the hydration of fumarate to form L-malate.

Glyoxylate Cycle

This pathway, found in many bacteria, fungi, and plants, allows for the net conversion of two-carbon compounds like acetyl-CoA into four-carbon dicarboxylic acids.

-

Isocitrate Cleavage: Isocitrate lyase cleaves isocitrate into succinate and glyoxylate.

-

Malate Synthesis: Malate synthase then catalyzes the condensation of glyoxylate and acetyl-CoA to produce L-malate.[12]

Quantitative Data

Microbial Production of L-Malic Acid

The following table summarizes the production of L-malic acid by various wild-type and metabolically engineered microorganisms.

| Microorganism | Strain Type | Substrate | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |

| Aspergillus flavus | Wild-type | Glucose | 113 | 1.28 | 0.59 | [13] |

| Penicillium viticola | Wild-type | Glucose | 131 | 1.34 | 1.36 | |

| Zygosaccharomyces rouxii | Wild-type | Glucose | 74.9 | 0.52 | - | |

| Saccharomyces cerevisiae | Engineered | Glucose | 59 | 0.42 | - | [9][14][15] |

| Saccharomyces cerevisiae | Engineered | Glucose | 81.8 | - | - | |

| Saccharomyces cerevisiae | Engineered (neutralizer-free) | Glucose | 232.9 | - | - | [16] |

| Escherichia coli | Engineered | Glucose | 34 | 1.42 | 0.47 | [13] |

| Aspergillus niger | Engineered | Glucose | 201.13 | 1.64 | - | [17] |

| Aspergillus oryzae | Engineered | Glucose | 165 | - | 1.38 | [18] |

| Aspergillus nidulans | Engineered | Glucose | 30.7 | - | - | [19] |

Kinetic Parameters of Key Enzymes

The table below presents kinetic parameters for some of the key enzymes involved in malic acid biosynthesis. Note that these values can vary significantly depending on the organism, isoenzyme, and assay conditions.

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| Malate Dehydrogenase | Brucella abortus | Oxaloacetate | 6.45 mM | 0.87 mM/min | [10] |

| Malate Dehydrogenase | Halophilic | Malate | 215 µM | 87.8 µM/min | |

| Malate Dehydrogenase | Human Breast Tissue (Normal) | Malate | 3.13 mM | - | |

| Malate Dehydrogenase | Human Breast Tissue (Cancerous) | Malate | 1.6 mM | - | [20] |

| Pyruvate Carboxylase | Bacillus thermodenitrificans | Pyruvate | 0.28 mM | 24.4 min-1 | [21] |

| Pyruvate Carboxylase | Bacillus thermodenitrificans | ATP | 1.01 mM | 51.9 min-1 | [21] |

| Pyruvate Carboxylase | Bacillus thermodenitrificans | Bicarbonate | 22.1 mM | 29.0 min-1 | [21] |

| PEP Carboxylase | Zea mays | PEP | 1.2 mM | - | [22] |

Experimental Protocols

Spectrophotometric Assay for Malate Dehydrogenase (MDH) Activity

This assay measures the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Principle: Oxaloacetate + NADH + H+ ⇌ L-Malate + NAD+

Reagents:

-

100 mM Potassium phosphate buffer, pH 7.5

-

0.14 mM NADH solution in phosphate buffer

-

7.6 mM Oxaloacetic acid solution in phosphate buffer (prepare fresh)

-

Enzyme solution (diluted in cold phosphate buffer to 0.2-0.5 units/mL)

Procedure:

-

Set a spectrophotometer to 340 nm and 25°C.

-

In a cuvette, mix 2.6 mL of phosphate buffer, 0.2 mL of NADH solution, and 0.1 mL of oxaloacetic acid solution.

-

Incubate the cuvette in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.

-

Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix.

-

Record the decrease in absorbance at 340 nm for 3-5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.

Unit Definition: One unit of MDH converts 1.0 µmole of oxaloacetate and NADH to L-malate and NAD+ per minute at pH 7.5 at 25°C.

Coupled Spectrophotometric Assay for Phosphoenolpyruvate Carboxylase (PEPC) Activity

This assay couples the production of oxaloacetate by PEPC to its reduction by MDH, measuring the oxidation of NADH.

Principle:

-

PEP + HCO3-PEPC→ Oxaloacetate + Pi

-

Oxaloacetate + NADH + H+MDH→ L-Malate + NAD+

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MgCl2

-

10 mM Phosphoenolpyruvate (PEP)

-

10 mM NaHCO3

-

2.5 mM NADH

-

Malate Dehydrogenase (MDH) (approx. 10 units/mL)

-

Enzyme extract

Procedure:

-

Set a spectrophotometer to 340 nm and 37°C.

-

In a cuvette, combine 850 µL of Assay Buffer, 50 µL of NaHCO3, 50 µL of NADH, and 10 µL of MDH.

-

Add 50 µL of the enzyme extract and incubate for 5 minutes to allow for the reaction of any endogenous substrates.

-

Initiate the reaction by adding 50 µL of PEP and mix.

-

Monitor the decrease in absorbance at 340 nm.

-

The rate of NADH oxidation is proportional to the PEPC activity.

Coupled Spectrophotometric Assay for Pyruvate Carboxylase (PC) Activity

This assay couples the production of oxaloacetate by PC to the synthesis of citrate by citrate synthase, with the released Coenzyme A being detected.

Principle:

-

Pyruvate + HCO3- + ATP PC→ Oxaloacetate + ADP + Pi

-

Oxaloacetate + Acetyl-CoA Citrate Synthase→ Citrate + Coenzyme A

-

Coenzyme A + DTNB → TNB2- (yellow, absorbs at 412 nm)

Reagents:

-

1.0 M Tris-HCl, pH 8.0

-

0.5 M NaHCO3

-

0.1 M MgCl2

-

100 mM ATP

-

10 mM DTNB

-

10 mM Acetyl-CoA

-

1 M Pyruvate

-

Citrate Synthase

-

Enzyme extract

Procedure:

-

Set a spectrophotometer to 412 nm and 30°C.[5]

-

Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, ATP, DTNB, Acetyl-CoA, and citrate synthase.

-

Add the enzyme extract to the cocktail in a cuvette and incubate for 10 minutes to equilibrate.

-

Initiate the reaction by adding pyruvate.

-

Monitor the increase in absorbance at 412 nm.

-

The rate of TNB2- formation is proportional to the PC activity.

Quantification of Malic Acid by High-Performance Liquid Chromatography (HPLC)

Sample Preparation (Microbial Fermentation Broth):

-

Centrifuge the fermentation broth to remove cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample as necessary with the mobile phase.

Sample Preparation (Plant Tissue):

-

Centrifuge the homogenate and collect the supernatant.

-

Filter the supernatant through a 0.22 µm nylon membrane filter.[23][24]

HPLC Conditions (Example):

-

Column: Aminex HPX-87H or similar ion-exchange column.

-

Mobile Phase: 5 mM H2SO4.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 60°C.

-

Detection: UV at 210 nm or Refractive Index (RI).

-

Injection Volume: 20 µL.

-

Quantification: Compare the peak area of the sample to a standard curve of known malic acid concentrations.

Conclusion

The biosynthesis of malic acid is a fundamental metabolic process in both plants and microorganisms, with diverse physiological roles. In plants, it is integral to advanced photosynthetic mechanisms, while in microbes, it represents a key node in central carbon metabolism with significant potential for biotechnological applications. A thorough understanding of the underlying pathways, the kinetics of the involved enzymes, and robust analytical methodologies are essential for researchers aiming to manipulate these pathways for improved crop productivity or for the development of efficient microbial cell factories for the sustainable production of this versatile dicarboxylic acid. Further research into the regulation of these pathways and the development of more sophisticated metabolic engineering strategies will continue to advance these fields.

References

- 1. Kinetic characterization of yeast pyruvate carboxylase isozyme pyc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme Activity Measurement of Malate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. Malic Acid Production by Saccharomyces cerevisiae: Engineering of Pyruvate Carboxylation, Oxaloacetate Reduction, and Malate Export - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 6. Physiological Implications of the Kinetics of Maize Leaf Phosphoenolpyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic characterization of phosphoenolpyruvate carboxylase extracted from whole-leaf and from guard-cell protoplasts of Vicia faba L. (C3 plant) with respect to tissue pre-illumination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. Frontiers | Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects [frontiersin.org]

- 10. Enzymatic activity analysis and catalytic essential residues identification of Brucella abortus malate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Malate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 12. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 13. l-Malate Production by Metabolically Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. Highly efficient neutralizer-free l-malic acid production using engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improved Production of Malic Acid in Aspergillus niger by Abolishing Citric Acid Accumulation and Enhancing Glycolytic Flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Enhanced l-Malic Acid Production by Aspergillus oryzae DSM 1863 Using Repeated-Batch Cultivation [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. alliedacademies.org [alliedacademies.org]

- 21. researchgate.net [researchgate.net]

- 22. Kinetics and equilibrium binding of phosphoenolpyruvate to phosphoenolpyruvate carboxylase from Zea mays - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/A808087I [pubs.rsc.org]

- 23. 2.11. Determination of Malic Acid and Pyruvic Acid Content through High-Performance Liquid Chromatography (HPLC) [bio-protocol.org]

- 24. Regulation of NADP-Malic Enzyme Activity in Maize (Zea mays L.) under Salinity with Reference to Light and Darkness [mdpi.com]

Malic Acid: A Pivotal C4 Dicarboxylic Acid in Cellular Respiration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malic acid, a C4 dicarboxylic acid, plays a central and multifaceted role in cellular energy metabolism. It is a key intermediate in the citric acid cycle (TCA cycle) and an essential component of the malate-aspartate shuttle, a critical mechanism for transferring reducing equivalents from the cytosol to the mitochondrial matrix. This technical guide provides a comprehensive overview of the functions of malic acid in cellular respiration, with a focus on its involvement in these core pathways. We present detailed quantitative data on enzyme kinetics and metabolite concentrations, outline experimental protocols for the study of these processes, and provide visual representations of the key pathways to facilitate a deeper understanding of the intricate role of malic acid in cellular bioenergetics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the fundamental processes of cellular metabolism and potential therapeutic targets within these pathways.

Introduction

Cellular respiration is the cornerstone of energy production in aerobic organisms, converting nutrients into adenosine triphosphate (ATP), the primary energy currency of the cell. Within this intricate network of biochemical reactions, the C4 dicarboxylic acid, malic acid (in its ionized form, malate), emerges as a molecule of profound importance. Its strategic position as an intermediate in the citric acid cycle and as a mobile carrier of reducing equivalents in the malate-aspartate shuttle underscores its significance in maintaining cellular redox balance and driving ATP synthesis.

This guide delves into the technical details of malic acid's function, providing the quantitative data and methodological insights necessary for advanced research and development.

Malic Acid in the Citric Acid Cycle

The citric acid cycle, also known as the Krebs cycle, is the final common pathway for the oxidation of carbohydrates, fatty acids, and amino acids. Malate serves as a crucial intermediate in the final steps of this cycle.

The conversion of fumarate to L-malate is catalyzed by the enzyme fumarase. Subsequently, L-malate is oxidized to oxaloacetate by malate dehydrogenase (MDH), a reaction that is coupled with the reduction of NAD+ to NADH.[1][2] This NADH molecule then donates its electrons to the electron transport chain, contributing to the generation of ATP through oxidative phosphorylation.

The reaction catalyzed by malate dehydrogenase is:

L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺

While the standard Gibbs free energy change (ΔG°') for this reaction is positive (approximately +29.7 kJ/mol), indicating it is endergonic under standard conditions, the reaction proceeds in the forward direction within the mitochondrial matrix.[3][4][5] This is primarily due to the rapid consumption of oxaloacetate by the subsequent enzyme in the cycle, citrate synthase, which maintains a very low concentration of oxaloacetate, thus driving the malate dehydrogenase reaction forward.[3]

The Malate-Aspartate Shuttle: A Conduit for Cytosolic NADH

The inner mitochondrial membrane is impermeable to NADH, the primary reducing equivalent generated during glycolysis in the cytosol. The malate-aspartate shuttle is a sophisticated mechanism that facilitates the transfer of these reducing equivalents into the mitochondrial matrix, where they can be oxidized by the electron transport chain to produce ATP.[2][4][6][7][8][9] Malic acid is the central player in this shuttle.

The key components of the malate-aspartate shuttle are:

-

Cytosolic and Mitochondrial Malate Dehydrogenase (cMDH and mMDH): These isoenzymes catalyze the interconversion of malate and oxaloacetate in their respective compartments.

-

Cytosolic and Mitochondrial Aspartate Aminotransferase (cAST and mAST): These enzymes catalyze the reversible transfer of an amino group between aspartate and α-ketoglutarate to form oxaloacetate and glutamate.

-

Malate-α-ketoglutarate Antiporter: This inner mitochondrial membrane protein transports malate into the matrix in exchange for α-ketoglutarate.[10][11]

-

Glutamate-Aspartate Antiporter: This inner mitochondrial membrane protein transports glutamate into the matrix in exchange for aspartate.

The shuttle operates as a cycle, effectively transporting electrons from cytosolic NADH to mitochondrial NAD+ without the physical transfer of NADH itself. This process is highly efficient, yielding approximately 2.5 ATP molecules per molecule of cytosolic NADH oxidized, in contrast to the 1.5 ATP molecules produced via the glycerol-3-phosphate shuttle.[2]

Quantitative Data

A thorough understanding of the role of malic acid in cellular respiration necessitates an examination of the quantitative parameters that govern these pathways. The following tables summarize key kinetic data for the enzymes involved and the steady-state concentrations of relevant metabolites in different cellular compartments.

Table 1: Kinetic Parameters of Key Enzymes in Malate Metabolism

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |

| Cytosolic Malate Dehydrogenase (cMDH) | C. elegans | Oxaloacetate | 54 µM | - | [12] |

| NADH | 61 µM | - | [12] | ||

| Human Breast (Normal) | Malate | 1.6 ± 0.2 mM | 75 ± 2.7 mU/g | [13] | |

| Human Breast (Normal) | NAD⁺ | 0.43 ± 0.06 mM | 102 ± 4.4 mU/g | [13] | |

| Mitochondrial Malate Dehydrogenase (mMDH) | Porcine Heart | - | - | - | [14] |

| C. elegans | Oxaloacetate | 52 µM | - | [12] | |

| NADH | 107 µM | - | [12] | ||

| Human Breast (Normal) | Oxaloacetate | 0.16 ± 0.007 mM | 2456 ± 46 mU/g | [13] | |

| Human Breast (Normal) | NADH | 0.2 ± 0.005 mM | 2549 ± 37 mU/g | [13] | |

| Cytosolic Aspartate Aminotransferase (cAST) | Human Liver | L-Aspartate | - | - | [15] |

| α-Ketoglutarate | - | - | [15] | ||

| Mitochondrial Aspartate Aminotransferase (mAST) | Mouse | α-Keto acids | 0.2 to 50 mM | - | [16] |

| Glutamate-Aspartate Antiporter | Rat Heart Mitochondria | Aspartate (external) | 216 ± 23 µM | - | [17] |

| Aspartate (internal) | 2.4 ± 0.5 mM | - | [17] | ||

| Bovine Heart Mitochondria | Aspartate (external) | 123 ± 11 µM | - | [17] | |

| Aspartate (internal) | 2.8 ± 0.6 mM | - | [17] |

Table 2: Subcellular Concentrations of Malate-Aspartate Shuttle Metabolites in Rat Liver Hepatocytes

| Metabolite | Cytosolic Concentration | Mitochondrial Concentration | Mitochondrial/Cytosolic Gradient | Reference(s) |

| Malate | - | - | 1.0 | [18] |

| Oxaloacetate | - | 2-5 µM (free) | 0.7 | [18][19] |

| Aspartate | - | - | 0.5 | [18] |

| Glutamate | - | - | 2.2 | [18] |

| α-Ketoglutarate | - | - | 1.6 | [18] |

Table 3: Thermodynamic Data for the Malate Dehydrogenase Reaction

| Reaction | ΔG°' (kJ/mol) | Reference(s) |

| L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺ | +29.7 | [1][5] |

Experimental Protocols

Accurate measurement of the components and activities of the pathways involving malic acid is crucial for research in this field. This section provides detailed methodologies for key experiments.

Malate Dehydrogenase (MDH) Activity Assay

This protocol is adapted from commercially available colorimetric and fluorometric assay kits. The principle involves the reduction of a probe by NADH generated from the MDH-catalyzed oxidation of malate.

Materials:

-

MDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Substrate Solution (L-Malate)

-

Cofactor Solution (NAD⁺)

-

Developer Solution (containing a probe that reacts with NADH)

-

Enzyme Mix (if using a coupled assay)

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

Microplate reader

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in ice-cold MDH Assay Buffer.

-

Centrifuge to pellet insoluble material.

-

Collect the supernatant for the assay.

-

-

Standard Curve Preparation:

-

Prepare a series of NADH standards of known concentrations in MDH Assay Buffer.

-

-

Reaction Setup:

-

Add samples, standards, and a blank (assay buffer only) to the wells of the microplate.

-

Prepare a Master Mix containing MDH Assay Buffer, Substrate Solution, Cofactor Solution, and Developer Solution.

-

Add the Master Mix to all wells.

-

-

Measurement:

-

Immediately measure the absorbance (e.g., 450 nm for colorimetric) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric) in a kinetic mode at a constant temperature (e.g., 37°C).

-

Record readings at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance or fluorescence for each sample and standard.

-

Subtract the blank reading from all measurements.

-

Plot the standard curve of NADH concentration versus the rate of signal change.

-

Determine the MDH activity in the samples by interpolating their rates from the standard curve. Activity is typically expressed as units per milligram of protein (U/mg).

-

Aspartate Aminotransferase (AST) Activity Assay

This protocol is based on the principle of a coupled enzymatic reaction where the product of the AST reaction, oxaloacetate, is used in a subsequent reaction that can be monitored spectrophotometrically.

Materials:

-

AST Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

-

Substrate Solution (L-Aspartate and α-Ketoglutarate)

-

Cofactor Solution (NADH)

-